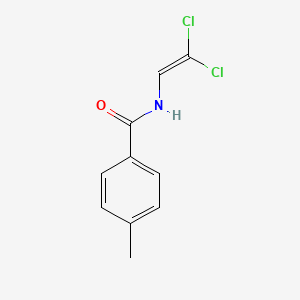

N-(2,2-dichloroethenyl)-4-methylbenzamide

Overview

Description

“N-(2,2-dichloroethenyl)acetamide” is a compound with the CAS Number: 34243-54-4 . It has a molecular weight of 154 and is typically found in powder form .

Synthesis Analysis

While specific synthesis methods for “N-(2,2-dichloroethenyl)-4-methylbenzamide” were not found, a related compound, cypermethrin, was found to be biodegraded by Beauveria bassiana, an entomopathogenic fungus . The study revealed the potential of B. bassiana in degrading the pyrethroid insecticide cypermethrin .Molecular Structure Analysis

The molecular structure of “N-(2,2-dichloroethenyl)acetamide” is represented by the InChI code: 1S/C4H5Cl2NO/c1-3(8)7-2-4(5)6/h2H,1H3,(H,7,8) .Physical and Chemical Properties Analysis

“N-(2,2-dichloroethenyl)acetamide” has a melting point of 86-87 degrees Celsius . It is stored at room temperature and is typically shipped at normal temperatures .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : Efficient methods for synthesizing N-(1-alkylamino-2,2-dichloroethyl)benzamides and N-(1-arylamino-2,2-dichloroethyl)benzamides, which are important as intermediates in new heterocyclic series, have been developed. The synthesis involves reactions with primary or secondary alkylamines and arylamines or ammonia (Guirado, Andreu, Zapata, Cerezo, & Bautista, 2002).

- Molecular Structure Determination : The molecular structure of N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide was determined through crystallographic X-ray analysis (Guirado et al., 2002).

Pharmacological Research

- Opioid Properties : Certain derivatives, such as U-47700, a synthetic opioid related to N-(2,2-dichloroethenyl)-4-methylbenzamide, have been studied for their pharmacological properties, showing increased analgesic properties and morphine-like behavioral features in animal models (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Application in Material Science

- Thermal Stability Research : The thermal stability of derivatives like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) has been investigated using dynamic DSC curves to obtain thermodynamic data, such as activation energy and initial decomposition temperature (Cong & Cheng, 2021).

Chemical Reactivity and Interaction

- Reactivity with Thiosemicarbazide : N-(1-Chloro-2-oxo-2-phenylethyl) carboxamides, including derivatives of this compound, have been shown to react with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to produce derivatives of 5-amino-2-hydrazino-1,3-thiazole (Balya, Vasilenko, Brovarets, & Drach, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

N-(2,2-dichloroethenyl)-4-methylbenzamide, also known as Permethrin , primarily targets the Sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons .

Mode of Action

Permethrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the sodium channels, disrupting the electrical activity of the nerve cells . This disruption can lead to a variety of downstream effects, including paralysis and death of the pests .

Pharmacokinetics

In terms of pharmacokinetics, insects are more affected by Permethrin than humans or dogs because they are unable to metabolize the toxins as quickly .

Result of Action

The primary result of Permethrin’s action is the paralysis and eventual death of pests . This is achieved through the disruption of the sodium channel current, leading to delayed repolarization of the nerve cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Permethrin. For example, the compound’s effectiveness can be affected by the presence of other chemicals, the pH of the environment, and the temperature . Additionally, the compound’s stability can be influenced by exposure to light and heat .

Properties

IUPAC Name |

N-(2,2-dichloroethenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c1-7-2-4-8(5-3-7)10(14)13-6-9(11)12/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFANBPWWVMZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC=C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349528 | |

| Record name | N-(2,2-dichloroethenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54888-30-1 | |

| Record name | N-(2,2-dichloroethenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

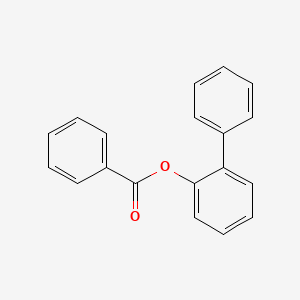

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one](/img/structure/B3053568.png)